molecular formula C15H12BrNO B11947615 3-Phenyl-2H-chromen-2-imine hydrobromide

3-Phenyl-2H-chromen-2-imine hydrobromide

Cat. No.: B11947615
M. Wt: 302.16 g/mol
InChI Key: WECHSVBDDVYLHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2H-chromen-2-imine hydrobromide typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

the principles of organic synthesis and process optimization would apply to scale up the laboratory methods .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2H-chromen-2-imine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromene oxides, while reduction can produce amines .

Scientific Research Applications

3-Phenyl-2H-chromen-2-imine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-2H-chromen-2-imine hydrobromide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chromene ring structure also contributes to its activity by interacting with different pathways and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2H-chromen-2-imine hydrobromide is unique due to its specific combination of the chromene ring and the imine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other chromene derivatives .

Biological Activity

3-Phenyl-2H-chromen-2-imine hydrobromide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and findings.

Chemical Structure and Properties

This compound belongs to the class of chromenone derivatives, which are known for their diverse biological activities. The basic structure consists of a chromenone scaffold with a phenyl group at the 3-position and an imine functional group at the 2-position. This configuration plays a crucial role in its biological interactions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecium.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus1
Enterococcus faecium2
Candida auris>64

The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential cellular processes, making it a promising candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various in vitro models. For instance, studies have demonstrated that derivatives can significantly lower levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures exposed to inflammatory stimuli .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HEPG-2) cells.

Cell Line IC50 (µg/mL) Effect
MCF-75.0Induces apoptosis
HEPG-24.5Cell cycle arrest

In vitro assays revealed that the compound induces apoptosis through the activation of caspase pathways and disrupts the cell cycle at the G2/M phase . Furthermore, it has been shown to inhibit tubulin polymerization, which is critical for cancer cell proliferation .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the efficacy of various derivatives against drug-resistant strains, finding that modifications to the phenyl ring significantly enhanced antimicrobial activity. The introduction of halogen groups was particularly effective in increasing potency against Gram-positive bacteria .
  • Cytotoxicity Assessment : In a comparative study, this compound was found to be less toxic to normal cell lines while maintaining significant cytotoxicity against cancerous cells, indicating a favorable therapeutic index .
  • Mechanistic Insights : Investigations into the mechanism revealed that this compound not only affects cell viability but also alters gene expression related to apoptosis and cell cycle regulation, suggesting its multifaceted role in cancer treatment .

Properties

Molecular Formula

C15H12BrNO

Molecular Weight

302.16 g/mol

IUPAC Name

3-phenylchromen-2-imine;hydrobromide

InChI

InChI=1S/C15H11NO.BrH/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15;/h1-10,16H;1H

InChI Key

WECHSVBDDVYLHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=N.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.